molecular formula C7H4N4 B1315951 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile CAS No. 245325-34-2

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile

Cat. No. B1315951
M. Wt: 144.13 g/mol
InChI Key: VEZNENZOHDDKQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel and practical synthesis of a related compound, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .


Molecular Structure Analysis

The molecular structure analysis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-c]pyridine-3-carbonitriles have been extensively studied for their synthesis and biomedical applications. These compounds, belonging to a broader group of pyrazolo[3,4-b]pyridines, are notable for their versatility in tautomeric forms and structural diversity, with various substituents impacting their chemical and biological properties. Such compounds have been synthesized using different methods, starting from either preformed pyrazole or pyridine, and exhibit significant biomedical applications (Donaire-Arias et al., 2022).

Antitumor Activity

Pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives have shown potential in antitumor activities. A series of such derivatives were synthesized and evaluated for their cytotoxicity against human laryngeal epidermoid carcinoma cells, with certain compounds exhibiting significant effects (Abdel‐Latif et al., 2016).

Optoelectronic Properties

The optoelectronic properties of pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives are of interest in scientific research. For example, the thermal stability and polycrystalline structure of certain derivatives make them suitable for applications in optoelectronic devices. Their ability to form thin films with specific optical band gaps suggests potential in photovoltaic applications (El-Menyawy et al., 2019).

Corrosion Inhibition

These compounds have also been researched for their potential as corrosion inhibitors. For instance, pyrazolopyridine derivatives synthesized using ultrasonic irradiation demonstrated effectiveness in inhibiting corrosion of mild steel in acidic environments. This application highlights their potential in industrial and engineering contexts (Dandia et al., 2013).

Kinase Inhibition for Disease Treatment

Pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives have been synthesized and evaluated as protein kinase inhibitors, showing potential for drug development in treating diseases like Alzheimer's (Chioua et al., 2009).

Scientific Research Applications of "1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile"

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-c]pyridine-3-carbonitriles have been extensively studied for their synthesis and biomedical applications. These compounds, belonging to a broader group of pyrazolo[3,4-b]pyridines, are notable for their versatility in tautomeric forms and structural diversity, with various substituents impacting their chemical and biological properties. Such compounds have been synthesized using different methods, starting from either preformed pyrazole or pyridine, and exhibit significant biomedical applications (Donaire-Arias et al., 2022).

Antitumor Activity

Pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives have shown potential in antitumor activities. A series of such derivatives were synthesized and evaluated for their cytotoxicity against human laryngeal epidermoid carcinoma cells, with certain compounds exhibiting significant effects (Abdel‐Latif et al., 2016).

Optoelectronic Properties

The optoelectronic properties of pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives are of interest in scientific research. For example, the thermal stability and polycrystalline structure of certain derivatives make them suitable for applications in optoelectronic devices. Their ability to form thin films with specific optical band gaps suggests potential in photovoltaic applications (El-Menyawy et al., 2019).

Corrosion Inhibition

These compounds have also been researched for their potential as corrosion inhibitors. For instance, pyrazolopyridine derivatives synthesized using ultrasonic irradiation demonstrated effectiveness in inhibiting corrosion of mild steel in acidic environments. This application highlights their potential in industrial and engineering contexts (Dandia et al., 2013).

Kinase Inhibition for Disease Treatment

Pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives have been synthesized and evaluated as protein kinase inhibitors, showing potential for drug development in treating diseases like Alzheimer's (Chioua et al., 2009).

Safety And Hazards

The safety and hazards of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile are not explicitly mentioned in the search results .

Future Directions

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Among them, compound C03 showed acceptable activity and has potential for further exploration . Another study developed a new approach for the synthesis of a related compound, which could be a future direction for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile .

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-5-1-2-9-4-7(5)11-10-6/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNENZOHDDKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571877
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile

CAS RN

245325-34-2
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJP Pinto, MJ Orwat, S Koch, KA Rossi… - Journal of medicinal …, 2007 - ACS Publications
Efforts to identify a suitable follow-on compound to razaxaban (compound 4) focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary …
Number of citations: 496 pubs.acs.org
X Sun, Z Hong, M Liu, S Guo, D Yang, Y Wang… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of novel tetrahydropyrazolopyridone derivatives containing 1,3,4-triazole, triazolylmethyl, and partially saturated heterocyclic moieties as P2 binding element was designed, …
Number of citations: 16 www.sciencedirect.com
Y Wang, X Sun, D Yang, Z Guo, X Fan, M Nie… - Bioorganic & Medicinal …, 2016 - Elsevier
Four series of novel and potent FXa inhibitors possessing the 1,2,4-triazole moiety and pyrrole moiety as P2 binding element and dihydroimidazole/tetrahydropyrimidine groups as P4 …
Number of citations: 11 www.sciencedirect.com

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